molecular formula C10H13BrN2OS B2586440 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide CAS No. 379254-37-2

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide

Cat. No.: B2586440
CAS No.: 379254-37-2
M. Wt: 289.19
InChI Key: BIYBBSKPSZWOTF-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is a synthetic acetohydrazide derivative characterized by a sulfanyl (-S-) linkage to a substituted aromatic ring. The core structure consists of an acetohydrazide backbone (CH3CONHNH2) connected to a 4-bromo-2,5-dimethylphenyl group via a thioether bond. The bromine atom at the para position and methyl groups at the 2- and 5-positions of the phenyl ring contribute to its unique electronic and steric properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenyl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-6-4-9(7(2)3-8(6)11)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYBBSKPSZWOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)SCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Compound Name Substituents on Aromatic/Heterocyclic Moiety Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-[(4-Bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide (Target) 4-Bromo-2,5-dimethylphenyl C11H14BrN3OS 332.22 Bromine and methyl groups
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide 4-Bromophenyl, dichlorophenyl, triazole C23H16BrCl2N5OS 561.28 Triazole core, Cl substituents
2-(1,3-benzothiazol-2-ylthio)-N′-[(E)-(4-bromophenyl)methylidene]acetohydrazide Benzothiazole, 4-bromophenyl C16H11BrN4OS2 435.32 Benzothiazole heterocycle
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Diphenyltriazole C16H15N5OS 341.39 Triazole with dual phenyl groups

Key Observations :

  • The target compound lacks the heterocyclic triazole or benzothiazole moieties present in analogues (e.g., ), which are critical for interactions with biological targets like kinases or DNA .
  • Dichlorophenyl or fluorophenyl substituents (e.g., ) introduce stronger electron-withdrawing effects compared to the methyl groups in the target compound, altering solubility and reactivity .

Chemical and Physical Properties

Table 2: Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound 3.2 0.12 (DMSO) Stable under inert conditions; sensitive to hydrolysis at high pH
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-... () 4.8 0.08 (DMSO) Higher lipophilicity due to Cl and triazole
Benzothiazole derivative () 3.9 0.15 (Ethanol) Enhanced π-π stacking due to benzothiazole

Key Observations :

  • The target compound’s methyl groups improve solubility in polar solvents compared to dichlorophenyl analogues .

Key Observations :

  • Triazole derivatives () show superior anticancer activity due to their ability to inhibit cell migration and DNA synthesis .

Key Observations :

  • Most acetohydrazides are synthesized via hydrazine-mediated condensation of ester precursors (e.g., ) .
  • Fluorophenyl or methoxy substituents () require specialized aldehydes for hydrazone formation .

Impact of Structural Modifications on Activity

  • Electron-Withdrawing Groups (Br, Cl) : Enhance binding to electron-deficient biological targets (e.g., DNA in cancer cells) but reduce metabolic stability .
  • Methyl Groups : Improve lipophilicity and membrane permeability compared to bulkier substituents (e.g., tert-butyl in ) .
  • Heterocyclic Cores (Triazole, Benzothiazole) : Enable hydrogen bonding and π-π interactions with enzymes or receptors, as seen in kinase inhibitors () and α-glucosidase inhibitors () .

Biological Activity

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a sulfanyl moiety linked to a brominated aromatic ring. This unique structure suggests potential interactions with biological targets, particularly enzymes and receptors.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of metabolic enzymes and those involved in disease pathways.
  • Protein-Ligand Interactions : The phenyl group can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity and influencing various biochemical pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, providing insights into the potential efficacy of this compound:

  • Antibacterial Efficacy : Compounds similar to this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi. For instance, derivatives exhibited activity comparable to ciprofloxacin, a standard antibiotic .
CompoundTarget BacteriaActivity Level
8bStaphylococcus aureusHigh
8cSalmonella typhiModerate

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of hydrazide derivatives have been assessed using hemolytic activity as an indicator:

  • Cytotoxicity Profiles : Compounds were screened for hemolytic activity, revealing low toxicity profiles. Specific derivatives exhibited minimal hemolytic effects while maintaining antibacterial potency .

Case Study 1: Inhibition of Enzyme Activity

A study involving molecular docking simulations highlighted the inhibitory potential of related compounds against α-glucosidase and butyrylcholinesterase. The results indicated that specific substitutions on the aromatic ring significantly enhanced enzyme binding affinity and inhibition efficacy.

Case Study 2: Antibacterial Screening

In a comparative study, various synthesized derivatives were tested against multiple bacterial strains. The results demonstrated that certain modifications led to enhanced antibacterial properties, suggesting a structure-activity relationship (SAR) that could inform future drug design efforts .

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